molecular formula C8H11NO3 B2851269 Methyl 4-(aminomethyl)-5-methyl-2-furoate CAS No. 748707-63-3

Methyl 4-(aminomethyl)-5-methyl-2-furoate

Cat. No.: B2851269
CAS No.: 748707-63-3
M. Wt: 169.18
InChI Key: JMQFTBDKRHEIJC-UHFFFAOYSA-N
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Description

“Methyl 4-(aminomethyl)benzoate” is an amino acid ester hydrochloride . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor . This compound belongs to the class of organic compounds known as aralkylamines .


Synthesis Analysis

The synthesis of “Methyl 4-(aminomethyl)benzoate” has been reported by an esterification reaction .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(aminomethyl)benzoate” is H2NCH2C6H4CO2CH3·HCl . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

“Methyl 4-(aminomethyl)benzoate” has a melting point of 243 °C (dec.) (lit.) . Its density is predicted to be 1.121±0.06 g/cm3 .

Mechanism of Action

The mechanism of action for “Methyl 4-(aminomethyl)-5-methyl-2-furoate” is not available .

Safety and Hazards

When handling “Methyl 4-(aminomethyl)benzoate”, one should wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Properties

IUPAC Name

methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQFTBDKRHEIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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